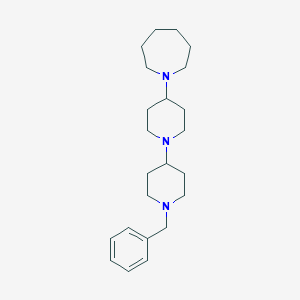
4-(azepan-1-yl)-1'-benzyl-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane is a complex organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to a bipiperidine structure, which is further connected to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Bipiperidine Intermediate: The initial step involves the synthesis of the bipiperidine intermediate. This can be achieved through the reaction of piperidine with benzyl chloride under basic conditions to form N-benzylpiperidine.
Coupling with Azepane: The N-benzylpiperidine is then coupled with azepane using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain pure 1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane.
Industrial Production Methods
In an industrial setting, the production of 1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted products with different functional groups replacing the benzyl group.
Scientific Research Applications
1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidin-4-yl: A simpler derivative with similar structural features.
1-Benzyl-1H-pyrazole-4-carboxylic acid: Another benzyl-substituted compound with different functional groups.
Benzyl 4-hydroxy-1-piperidinecarboxylate: A related compound with a hydroxyl group.
Uniqueness
1-(1’-Benzyl-1,4’-bipiperidin-4-yl)azepane is unique due to its combination of a bipiperidine structure with an azepane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H37N3 |
|---|---|
Molecular Weight |
355.6 g/mol |
IUPAC Name |
1-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]azepane |
InChI |
InChI=1S/C23H37N3/c1-2-7-15-25(14-6-1)23-12-18-26(19-13-23)22-10-16-24(17-11-22)20-21-8-4-3-5-9-21/h3-5,8-9,22-23H,1-2,6-7,10-20H2 |
InChI Key |
PPTICESUZMXBJZ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


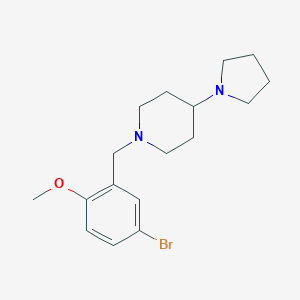
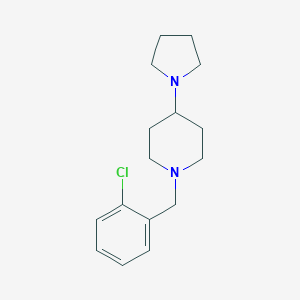
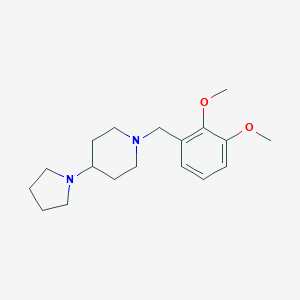
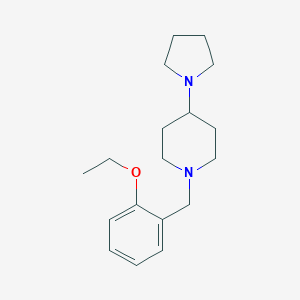
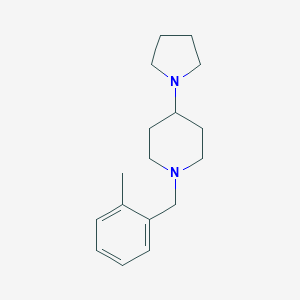
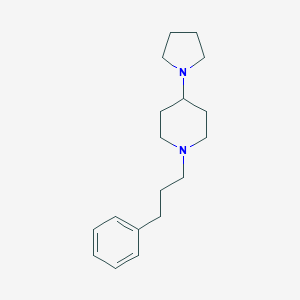
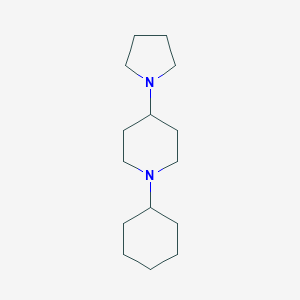
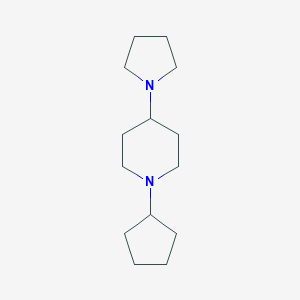
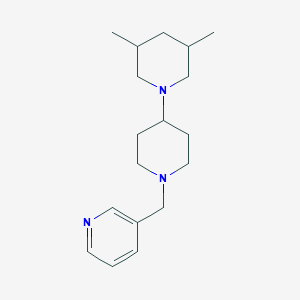
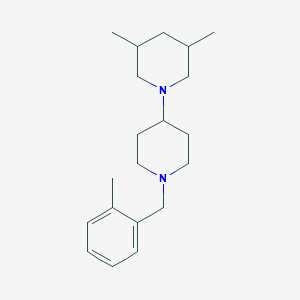
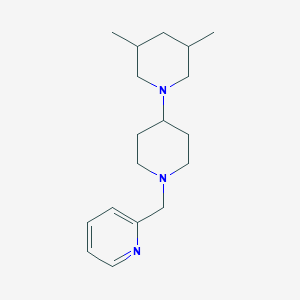
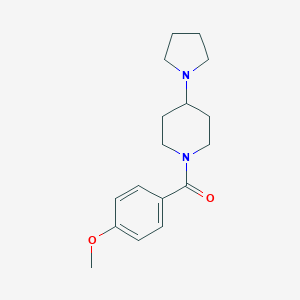
![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)
